molecular formula Hf B1195468 Hafnium CAS No. 7440-58-6

Hafnium

Cat. No. B1195468
CAS RN: 7440-58-6
M. Wt: 178.5 g/mol
InChI Key: VBJZVLUMGGDVMO-UHFFFAOYSA-N
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Patent
US06420279B1

Procedure details

Although anhydrous hafnium nitrate and anhydrous zirconium nitrate are not currently commercially available, synthesis and purification techniques for these materials are known. Synthesis of zirconium nitrate was reported in 1962. Due to the similarities between hafnium and zirconium, hafnium nitrate may also be isolated through a similar synthesis process. Hafnium nitrate may be prepared by refluxing hafnium tetrachloride over dinitrogen pentoxide at 30° C., and then purified by sublimation at 100° C./0.1 mmHg for hafnium nitrate. Zirconium nitrate can be similarly purified at 95° C./0.1 mmHg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([O-:3])=[O:2].[Hf+4:5].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[Zr+4:22].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[N+]([O-])([O-])=O>>[Hf:5].[Zr:22].[N+:1]([O-:4])([O-:3])=[O:2].[Hf+4:5].[N+:1]([O-:4])([O-:3])=[O:2].[N+:1]([O-:4])([O-:3])=[O:2].[N+:1]([O-:4])([O-:3])=[O:2] |f:0.1.2.3.4,5.6.7.8.9,12.13.14.15.16|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Hf+4].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Zr+4].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Zr+4].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
synthesis and purification techniques for these materials

Outcomes

Product
Name
Type
product
Smiles
[Hf]
Name
Type
product
Smiles
[Zr]
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[Hf+4].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06420279B1

Procedure details

Although anhydrous hafnium nitrate and anhydrous zirconium nitrate are not currently commercially available, synthesis and purification techniques for these materials are known. Synthesis of zirconium nitrate was reported in 1962. Due to the similarities between hafnium and zirconium, hafnium nitrate may also be isolated through a similar synthesis process. Hafnium nitrate may be prepared by refluxing hafnium tetrachloride over dinitrogen pentoxide at 30° C., and then purified by sublimation at 100° C./0.1 mmHg for hafnium nitrate. Zirconium nitrate can be similarly purified at 95° C./0.1 mmHg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([O-:3])=[O:2].[Hf+4:5].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[Zr+4:22].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[N+]([O-])([O-])=O>>[Hf:5].[Zr:22].[N+:1]([O-:4])([O-:3])=[O:2].[Hf+4:5].[N+:1]([O-:4])([O-:3])=[O:2].[N+:1]([O-:4])([O-:3])=[O:2].[N+:1]([O-:4])([O-:3])=[O:2] |f:0.1.2.3.4,5.6.7.8.9,12.13.14.15.16|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Hf+4].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Zr+4].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Zr+4].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
synthesis and purification techniques for these materials

Outcomes

Product
Name
Type
product
Smiles
[Hf]
Name
Type
product
Smiles
[Zr]
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[Hf+4].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.